2-(3-Chlorophenyl)ethanol (CAS 5182-44-5) is a halogenated aromatic building block widely utilized in organic synthesis, pharmaceutical manufacturing, and agrochemical development. Characterized as a clear, colorless to pale yellow liquid at room temperature, it possesses a density of 1.181 g/mL and a boiling point of 135-137 °C at 13 mmHg. The presence of the chlorine atom at the meta position of the phenyl ring fundamentally alters the compound's electronic distribution and steric profile compared to unsubstituted phenethyl alcohol. In industrial procurement, this compound is primarily sourced as a regioselective precursor for active pharmaceutical ingredients (APIs), where the exact positioning of the halogen is critical for target binding affinity and metabolic stability .
Substituting 2-(3-Chlorophenyl)ethanol with its positional isomers, such as 2-(4-Chlorophenyl)ethanol or 2-(2-Chlorophenyl)ethanol, is generally unfeasible in targeted synthesis. The meta-chloro substitution dictates specific directing effects during electrophilic aromatic substitution and intramolecular cyclization, determining the final architecture of fused-ring systems like tetralones or indanes. For instance, utilizing the 4-chloro isomer in cyclization pathways inevitably yields the 7-chloro-substituted derivative rather than the required 6-chloro regioisomer. Furthermore, the unsubstituted 2-phenylethanol lacks the deactivating and lipophilic properties imparted by the chlorine atom, leading to vastly different pharmacokinetic profiles in final drug candidates and distinct phase-separation behaviors during process workups.
During purification and solvent removal, the boiling point of the precursor dictates the required thermal limits. 2-(3-Chlorophenyl)ethanol exhibits a boiling point of 135-137 °C at 13 mmHg, which is higher than the ortho-substituted analog 2-(2-Chlorophenyl)ethanol (130 °C at 12.5 mmHg) . This difference requires specific adjustments to vacuum distillation parameters during scale-up.
| Evidence Dimension | Boiling Point under vacuum |
| Target Compound Data | 135-137 °C at 13 mmHg |
| Comparator Or Baseline | 130 °C at 12.5 mmHg (2-(2-Chlorophenyl)ethanol) |
| Quantified Difference | +5 to +7 °C higher boiling point |
| Conditions | Vacuum distillation at ~13 mmHg |
Dictates the energy requirements and thermal stability limits required during vacuum distillation and purification scale-up.
The addition of the meta-chloro group significantly alters the physical density of the liquid compared to the unsubstituted baseline. 2-(3-Chlorophenyl)ethanol has a density of 1.181 g/mL at 25 °C, representing an approximate 16% increase over unsubstituted 2-phenylethanol (1.020 g/mL) . This higher density impacts phase inversion dynamics during aqueous-organic extractions .
| Evidence Dimension | Liquid Density at 20-25 °C |
| Target Compound Data | 1.181 g/mL |
| Comparator Or Baseline | 1.020 g/mL (Unsubstituted 2-phenylethanol) |
| Quantified Difference | ~16% increase in density |
| Conditions | Standard ambient temperature and pressure |
Crucial for calibrating volumetric dosing pumps and predicting phase inversion during aqueous-organic liquid-liquid extractions.
In the synthesis of fused bicyclic systems like tetralones, the position of the initial halogen strictly determines the final product architecture. Utilizing 2-(3-Chlorophenyl)ethanol as a precursor directs cyclization to yield 6-chloro (and 8-chloro) substituted systems, whereas the 2-(4-Chlorophenyl)ethanol isomer exclusively yields 7-chloro substituted systems [1]. This represents a complete divergence in structural outcome.
| Evidence Dimension | Major Regioisomer in Fused-Ring Synthesis |
| Target Compound Data | Yields 6-chloro (and 8-chloro) substituted systems |
| Comparator Or Baseline | Yields 7-chloro substituted systems (2-(4-Chlorophenyl)ethanol) |
| Quantified Difference | 100% divergence in structural outcome |
| Conditions | Intramolecular cyclization of derived phenylalkanoic acids |
Ensures the correct placement of the chlorine atom for downstream active pharmaceutical ingredients, preventing the formation of inactive off-target analogs.
For continuous manufacturing and inline purity monitoring, optical properties provide a reliable baseline. 2-(3-Chlorophenyl)ethanol possesses a refractive index of 1.549 (n20/D), which is measurably higher than the 1.532 refractive index of unsubstituted 2-phenylethanol . This shift allows for precise optical differentiation during flow chemistry processes .
| Evidence Dimension | Refractive Index (n20/D) |
| Target Compound Data | 1.549 |
| Comparator Or Baseline | 1.532 (Unsubstituted 2-phenylethanol) |
| Quantified Difference | +0.017 increase |
| Conditions | Measured at 20 °C using the sodium D line |
Provides a distinct, quantifiable optical baseline for inline purity monitoring and continuous manufacturing quality control.
Procured for synthesizing 6-chloro-tetralones, trace amine-associated receptor (TAAR) agonists, and other specific pharmaceutical intermediates where the meta-chloro position is non-negotiable for target binding and metabolic stability [1].
Utilized in the development of novel pesticides and fungicides where the specific steric and electronic profile of the 3-chloro substitution directs subsequent electrophilic aromatic substitutions differently than the unsubstituted or 4-chloro analogs[2].
Employed in specialized biphasic reaction systems where its higher density (1.181 g/mL) facilitates rapid phase separation during continuous flow manufacturing and liquid-liquid extraction workups [1].
Irritant